(5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone
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Overview
Description
(5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is a complex organic compound with a unique structure that combines a furan ring, a pyrazolopyridine core, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Synthesis of the pyrazolopyridine core: This involves the condensation of appropriate hydrazine derivatives with pyridine aldehydes under controlled conditions.
Attachment of the phenylpropyl group: The phenylpropyl group is introduced via alkylation reactions using phenylpropyl halides.
Final coupling: The furan ring and the pyrazolopyridine core are coupled using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the furan ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazolopyridine core, potentially converting it to a dihydropyrazolopyridine derivative.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of dihydropyrazolopyridine derivatives.
Substitution: Formation of substituted phenylpropyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be explored for the development of novel organic materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions, especially those involving its structural motifs.
Mechanism of Action
The mechanism of action of (5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(5-Methoxyfuran-2-yl)-[3-(1-phenylethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone: Similar structure but with a phenylethyl group instead of a phenylpropyl group.
(5-Methoxyfuran-2-yl)-[3-(1-phenylmethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone: Similar structure but with a phenylmethyl group.
Uniqueness: The presence of the phenylpropyl group in (5-Methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
(5-methoxyfuran-2-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-15(14-7-5-4-6-8-14)20-16-13-24(12-11-17(16)22-23-20)21(25)18-9-10-19(26-2)27-18/h4-10,15H,3,11-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSRBCWDZWYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NNC3=C2CN(CC3)C(=O)C4=CC=C(O4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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